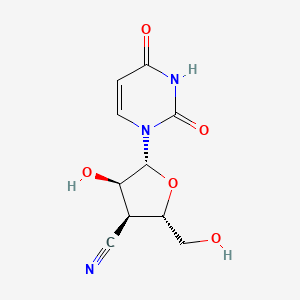

Uridine, 3'-cyano-3'-deoxy-

Description

Contextualization within Nucleoside Analog Research and Development

Uridine (B1682114), 3'-cyano-3'-deoxy-, also known as 3'-cyano-3'-deoxyuridine, is a synthetic nucleoside analog that has garnered attention within the scientific community for its unique chemical properties and potential therapeutic applications. ontosight.ai Nucleoside analogs are structurally similar to naturally occurring nucleosides, the fundamental building blocks of DNA and RNA, but possess deliberate chemical modifications. ontosight.aiwikipedia.org These alterations, often to the sugar moiety or the nucleobase, can dramatically change how the molecule interacts with cellular machinery, particularly enzymes involved in nucleic acid synthesis. ontosight.ainih.gov

The primary goal of nucleoside analog research is to develop agents that can selectively interfere with pathological processes, such as viral replication or cancer cell proliferation. wikipedia.orgontosight.ai By mimicking natural nucleosides, these analogs can be taken up by cells and incorporated into growing DNA or RNA chains. However, their modified structure, once incorporated, can halt the chain elongation process, a mechanism known as "chain termination." ontosight.ainih.gov This targeted disruption of nucleic acid synthesis is the cornerstone of many antiviral and anticancer therapies. wikipedia.orgnih.gov The modification at the 3' position of the sugar ring is particularly crucial, as the 3'-hydroxyl group is essential for forming the phosphodiester bond that links nucleosides together in a nucleic acid strand. nih.gov

Historical Perspective of 3'-Modified Nucleoside Derivatives

The exploration of 3'-modified nucleoside derivatives has been a pivotal chapter in medicinal chemistry, leading to the development of powerful antiviral drugs. A landmark achievement in this field was the synthesis of zidovudine (B1683550) (AZT), or 3'-azido-3'-deoxythymidine, in 1964. wikipedia.org Initially investigated as a potential anticancer agent, its potent anti-HIV activity was discovered decades later. The azido (B1232118) group at the 3' position prevents the formation of the phosphodiester linkage, thereby terminating viral DNA synthesis. wikipedia.org

The success of AZT spurred further research into other 3'-modified nucleosides. This led to the development of a class of compounds known as 2',3'-dideoxynucleosides, such as zalcitabine (B1682364) (ddC) and didanosine (B1670492) (ddI), which lack the 3'-hydroxyl group and also act as chain terminators. nih.govwikipedia.org These early examples underscored the therapeutic potential of modifying the 3'-position of the nucleoside scaffold and paved the way for the investigation of a wide array of functional groups at this position, including the cyano group. nih.govnih.gov

Significance of the 3'-Cyano Modification in Nucleoside Chemistry

The introduction of a cyano (-CN) group at the 3' position of the sugar moiety, as seen in 3'-cyano-3'-deoxyuridine, imparts distinct chemical and biological characteristics to the nucleoside. ontosight.aiontosight.ai This modification replaces the natural hydroxyl group, affecting the molecule's stability, solubility, and its interactions with enzymes and receptors. ontosight.ai The cyano group is a versatile chemical handle, and its presence can significantly alter the pharmacokinetic and pharmacodynamic profiles of the nucleoside. ontosight.ai

A series of 3'-C-cyano-3'-deoxynucleosides, including derivatives of uridine, have been synthesized and evaluated for their biological activity. nih.gov The synthesis often involves the reaction of a 3'-keto nucleoside with sodium cyanide to introduce the cyano group, followed by deoxygenation and other chemical transformations. nih.gov While some 3'-cyano-3'-deoxy nucleosides have shown modest antiviral activity against certain viruses, others have been found to be inactive against retroviruses like HIV at non-toxic concentrations. nih.govnih.gov For instance, certain adenine (B156593) derivatives with a 3'-cyano modification have demonstrated activity against vaccinia and Sindbis viruses. nih.gov The specific stereochemistry of the cyano group (whether it is in the ribo or xylo configuration) can also influence the biological activity. nih.gov

The 3'-cyano modification serves not only as a potential pharmacophore but also as a synthetic intermediate. The cyano group can be chemically transformed into other functional groups, such as a carboxamido group, allowing for the creation of a diverse library of nucleoside analogs for further biological evaluation. oup.com This chemical versatility makes 3'-cyano-modified nucleosides valuable tools in the ongoing search for novel therapeutic agents.

Research Findings on 3'-Cyano-3'-deoxyuridine and Related Analogs

| Compound/Analog | Modification | Biological Activity Summary | Reference |

| 3'-Cyano-3'-deoxyuridine | 3'-cyano group on uridine | Investigated for antiviral properties. nih.gov | ontosight.ainih.gov |

| 3'-C-cyano-3'-deoxy-β-D-xylo-adenosine | 3'-cyano group on adenosine (B11128) (xylo config.) | Active against vaccinia and Sindbis viruses. nih.gov | nih.gov |

| 3'-C-cyano-3'-deoxy-β-D-ribo-adenosine | 3'-cyano group on adenosine (ribo config.) | Active against vaccinia and Sindbis viruses. nih.gov | nih.gov |

| L-3'-cyano modified nucleosides | 3'-cyano group on L-nucleosides | Some derivatives showed modest anti-HIV activity. nih.gov | nih.govencyclopedia.pub |

| 3'-Azido-3'-deoxythymidine (AZT) | 3'-azido group on thymidine (B127349) | Potent inhibitor of HIV replication. wikipedia.org | wikipedia.org |

| Zalcitabine (ddC) | 2',3'-dideoxycytidine | Anti-HIV agent, chain terminator. nih.gov | nih.govwikipedia.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

121123-90-8 |

|---|---|

Molecular Formula |

C10H11N3O5 |

Molecular Weight |

253.21 g/mol |

IUPAC Name |

(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolane-3-carbonitrile |

InChI |

InChI=1S/C10H11N3O5/c11-3-5-6(4-14)18-9(8(5)16)13-2-1-7(15)12-10(13)17/h1-2,5-6,8-9,14,16H,4H2,(H,12,15,17)/t5-,6-,8-,9-/m1/s1 |

InChI Key |

LQCFXQFCWDHFAZ-SQEXRHODSA-N |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)C#N)O |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)C#N)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 3 Cyano 3 Deoxyuridine

Strategies for the Stereoselective Introduction of the 3'-Cyano Group

The introduction of a cyano group at the 3'-position of the uridine (B1682114) sugar moiety is a critical step that dictates the biological activity of the resulting analog. ontosight.ai Several methodologies have been developed to achieve this transformation with high stereoselectivity.

Radical-Mediated Cyanation Approaches

Radical-mediated reactions offer a powerful tool for the formation of carbon-carbon bonds. In the context of 3'-cyano-3'-deoxyuridine synthesis, radical cyanation can be achieved through various strategies. One common approach involves the generation of a radical at the 3'-position of the sugar ring, which then reacts with a cyanide source. For instance, radical bromination at the benzylic position of a protected thymidine (B127349) derivative using N-bromosuccinimide (NBS) and a radical initiator like 2,2'-azo-bis-isobutyronitrile (AIBN) can generate a labile bromide that is subsequently displaced by a cyanide source. d-nb.info

More advanced methods involve the use of photoredox catalysis to generate the desired radical species under mild conditions. snnu.edu.cnnih.gov These reactions often utilize a photosensitizer that, upon irradiation with visible light, can initiate a single-electron transfer process to generate the key radical intermediate. The radical then undergoes cyanation. snnu.edu.cn The use of AIBN and its analogs as both a radical initiator and a safe cyanide source has also been explored in various cyanation reactions. researchgate.net

A summary of radical-mediated cyanation precursors and conditions is presented in the table below.

| Precursor/Starting Material | Reagents | Conditions | Outcome |

| 3',5'-bis-O-(tert-butyldimethylsilyl) protected thymidine | N-bromosuccinimide (NBS), 2,2'-azo-bis-isobutyronitrile (AIBN) | Elevated temperature | Radical bromination at the 5-methyl group, followed by substitution |

| Alkyl Halides | Tributyltin hydride, AIBN, Carbon Monoxide, Cyanide source | Radical chain reaction | One-pot synthesis of cyanohydrin derivatives beilstein-journals.org |

| Oxime esters | Copper and photoredox dual catalysis | - | Enantioselective radical-mediated ring-opening cyanation snnu.edu.cn |

Nucleophilic Substitution Reactions at the 3'-Position

Nucleophilic substitution is a fundamental and widely employed strategy for introducing the cyano group at the 3'-position. youtube.com This approach typically involves the preparation of a uridine derivative with a good leaving group at the 3'-position, which is then displaced by a cyanide anion.

A common route starts with the oxidation of the 3'-hydroxyl group of a suitably protected uridine to a ketone. This 3'-keto intermediate can then react with a cyanide source, such as sodium cyanide or trimethylsilyl (B98337) cyanide (TMSCN), to form a cyanohydrin. nih.govresearchgate.net Subsequent deoxygenation of the 3'-hydroxyl group yields the desired 3'-cyano-3'-deoxyuridine. This method often produces a mixture of epimers at the 3'-position, which may require separation. nih.gov

The stereoselectivity of the nucleophilic addition can be influenced by the steric hindrance of the nucleobase and the protecting groups on the sugar moiety. jst.go.jp The choice of cyanide reagent and reaction conditions also plays a crucial role in determining the stereochemical outcome.

A representative reaction scheme is the treatment of 2',5'-bis-O-(tert-butyldimethylsilyl)-β-D-erythro-pentofuranos-3'-ulosyl derivatives of uracil (B121893) with sodium cyanide, which results in a mixture of epimeric cyanohydrins. nih.gov

Other Advanced Synthetic Routes for 3'-Cyano Linkages

Beyond classical radical and nucleophilic substitution methods, other advanced synthetic strategies have been developed. These include one-pot procedures that combine multiple reaction steps to improve efficiency. For example, a consecutive radical/ionic reaction has been reported for the synthesis of cyanohydrin derivatives from alkyl bromides, carbon monoxide, and a cyanide source in a single pot. beilstein-journals.org

Enzymatic approaches using hydroxynitrile lyases (HNLs) have also emerged as a powerful tool for the stereoselective synthesis of cyanohydrins. researchgate.net These enzymes can catalyze the asymmetric addition of cyanide to a ketone, offering a green and highly selective alternative to chemical methods.

Another advanced route involves the use of organometallic reagents. For instance, palladium-catalyzed cross-coupling reactions have been developed for the direct C-H functionalization of uracil derivatives, opening up new avenues for the synthesis of modified nucleosides. researchgate.net

Regioselective Protection and Deprotection Techniques in Synthesis

The synthesis of 3'-cyano-3'-deoxyuridine necessitates the use of protecting groups to prevent unwanted side reactions at the hydroxyl groups of the sugar and the reactive sites on the uracil base. libretexts.orgumich.edu The choice of protecting groups is critical and must allow for their selective removal at different stages of the synthesis.

Hydroxyl Group Protection Strategies (e.g., Silyl (B83357) Ethers, Acetals)

The 2'- and 5'-hydroxyl groups of the ribose sugar are typically protected to direct the reaction to the 3'-position.

Silyl Ethers: Silyl ethers are among the most common protecting groups for hydroxyl functions due to their ease of introduction, stability under a wide range of reaction conditions, and facile removal. libretexts.orgwikipedia.org

tert-Butyldimethylsilyl (TBDMS or TBS): This group is widely used for protecting the 2'- and 5'-hydroxyls. It is stable to many reaction conditions but can be removed with fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF). wikipedia.orgatdbio.com For instance, 2',5'-bis-O-(tert-butyldimethylsilyl) protected uridine is a common intermediate in the synthesis of 3'-modified nucleosides. nih.gov

Triisopropylsilyl (TIPS): TIPS ethers are more sterically hindered and thus more stable than TBDMS ethers, offering differential protection possibilities. libretexts.org

2-O-Triisopropylsilyloxymethyl (TOM): This protecting group has been used in RNA synthesis to overcome steric hindrance issues associated with other silyl groups. atdbio.com

Acetals: Acetal protecting groups are also frequently employed, particularly for the protection of the 5'-hydroxyl group. wikipedia.org

Dimethoxytrityl (DMT): The DMT group is a standard choice for protecting the 5'-hydroxyl in oligonucleotide synthesis. It is introduced using DMT-chloride and can be readily removed under mild acidic conditions. libretexts.orgumich.edursc.org

Trityl (Tr) and Methoxytrityl (MMT): These are related to the DMT group and are also removed by acid treatment. libretexts.org

The table below summarizes common hydroxyl protecting groups and their deprotection conditions.

| Protecting Group | Abbreviation | Deprotection Conditions |

| tert-Butyldimethylsilyl | TBDMS, TBS | Tetrabutylammonium fluoride (TBAF), Acetic acid, HF wikipedia.orgatdbio.com |

| Triisopropylsilyl | TIPS | Similar to TBS, but slower cleavage libretexts.org |

| Dimethoxytrityl | DMT | Weak acid (e.g., dichloroacetic acid, trichloroacetic acid) libretexts.orgumich.edu |

| Trityl | Tr | Acid, Hydrogenolysis libretexts.org |

Base Protection and De-Protection Considerations

The uracil base itself contains a reactive N3-imide proton that often requires protection to prevent undesired reactions during synthesis.

Acyl Groups: The N3 position of uridine can be protected with acyl groups like benzoyl (Bz). However, these groups may not be stable under all conditions. Acetyl (Ac) groups are also used, especially in oligonucleotide synthesis, and are typically removed by basic treatment. libretexts.orgglenresearch.com

Benzyloxymethyl (BOM): The BOM group has been used to protect the ureido nitrogen of uridine, but its removal can sometimes lead to side reactions. nih.gov

p-Methoxybenzyl (PMB): This group can be used for the N3-protection of uridine and is removed by oxidation or acid treatment. oup.com

N,N-di-(3,5-dichlorophenyl)ethylenediamine: This has been developed as a specific protecting group for the formyl group of 5-formyl-2'-deoxyuridine (B1195723) to avoid side reactions. jst.go.jp

Deprotection of the base-protecting groups is often carried out at the final stages of the synthesis. The conditions must be carefully chosen to avoid degradation of the target molecule. For example, concentrated aqueous ammonia (B1221849) is a common reagent for removing acyl protecting groups from nucleobases. glenresearch.comresearchgate.net

Synthesis of Precursor Molecules and Advanced Intermediates

The synthesis of 3'-cyano-3'-deoxyuridine typically begins with a readily available starting material like uridine. The core of the synthetic challenge lies in the selective introduction of the cyano group at the 3'-position of the sugar moiety. This is often accomplished through the preparation of key precursor molecules and advanced intermediates.

A common strategy involves the formation of a 2',3'-anhydrouridine intermediate. This is achieved by protecting the 5'-hydroxyl group of uridine, often with a trityl or silyl group, followed by activation of the 3'-hydroxyl group and subsequent intramolecular cyclization. Another critical intermediate is a uridine derivative with a good leaving group, such as a tosylate or mesylate, at the 3'-position. This leaving group can then be displaced by a cyanide nucleophile to introduce the desired cyano functionality. google.com

Alternatively, a 3'-azido-3'-deoxyuridine (B13995833) intermediate can be synthesized, which serves as a versatile precursor. google.com The azido (B1232118) group can be reduced to an amino group, which can then be converted to the cyano group through methods like the Sandmeyer reaction. Radical-mediated cyanation reactions have also been explored, utilizing a 3'-halo-uridine derivative and a cyanide source such as trimethylsilyl cyanide (TMSCN) in the presence of a radical initiator. nih.gov

The choice of protecting groups for the 2'- and 5'-hydroxyl groups is a critical aspect of the synthesis, preventing unwanted side reactions. Common protecting groups include tert-butyldimethylsilyl (TBDMS), benzoyl, and trityl groups, selected based on their stability and ease of removal. nih.govatdbio.com

A reported synthesis of 3'-C-cyano-3'-deoxynucleosides started with 2',5'-bis-O-(tert-butyldimethylsilyl)-β-D-erythro-pentofuranos-3'-ulosyl derivatives of uracil. Reaction with sodium cyanide produced a mixture of epimeric cyanohydrins. Subsequent deoxygenation yielded the corresponding 3'-C-cyano-3'-deoxy-β-D-xylo-pentofuranosyl derivatives, which could be epimerized to the ribo-pentofuranosyl counterparts. nih.gov

Table 1: Key Intermediates in the Synthesis of 3'-Cyano-3'-deoxyuridine

| Intermediate | Starting Material | Key Transformation |

|---|---|---|

| 2',3'-Anhydrouridine | Uridine | Intramolecular cyclization |

| 3'-O-Tosyl/Mesyl Uridine | Uridine | Sulfonylation of 3'-OH |

| 3'-Azido-3'-deoxyuridine | Uridine derivative | Azide displacement |

| 3'-Halo-uridine | Uridine derivative | Halogenation |

| 2',5'-bis-O-(tert-butyldimethylsilyl)-β-D-erythro-pentofuranos-3'-ulosyl uracil | Uridine | Oxidation of 3'-OH |

Chemoenzymatic Synthesis Approaches for 3'-Cyano-3'-deoxyuridine Analogs

Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical methods, offering an efficient route to nucleoside analogs like 3'-cyano-3'-deoxyuridine. tandfonline.comrsc.orgbiorxiv.org These approaches leverage the high selectivity of enzymes to simplify complex synthetic sequences and control stereochemistry. nih.gov

A key chemoenzymatic strategy is the use of nucleoside phosphorylases for transglycosylation. nih.govchemrxiv.org This involves coupling a pre-synthesized modified sugar, such as 3-cyano-3-deoxyribose-1-phosphate, with a nucleobase like uracil to form the target nucleoside. This modular approach allows for the creation of diverse analogs by varying the sugar or base components.

Enzymes, particularly lipases, are also employed for the regioselective acylation and deacylation of the sugar's hydroxyl groups. nih.govnih.gov This enzymatic control over protecting groups can streamline the synthesis of specific intermediates required for introducing the 3'-cyano group. Furthermore, hydrolases can be used to resolve racemic mixtures of synthetic intermediates, ensuring the stereochemical purity of the final product.

The development of engineered enzymes through directed evolution has expanded the scope of chemoenzymatic synthesis. mdpi.com Modified nucleoside phosphorylases and kinases can now accommodate unnatural substrates, including those with the 3'-cyano group, facilitating their direct conversion to biologically active phosphate (B84403) forms.

Design and Synthesis of Prodrug Forms for Enhanced Cellular Delivery

To improve the cellular uptake and activation of 3'-cyano-3'-deoxyuridine, various prodrug strategies have been developed. sciensage.info These strategies aim to mask the polar nature of the nucleoside, allowing it to more easily cross the lipophilic cell membrane.

A prominent approach is the ProTide technology, which converts the nucleoside monophosphate into a more cell-permeable phosphoramidate (B1195095) prodrug. acs.org This involves masking the phosphate group with an aryl group and an amino acid ester. Once inside the cell, these masking groups are cleaved by intracellular enzymes to release the active nucleoside monophosphate, which is then further phosphorylated to the active triphosphate. acs.org The synthesis of a ProTide of 3'-cyano-3'-deoxyuridine would involve the preparation of its monophosphate, followed by reaction with an appropriate phosphorochloridate and then an amino acid ester and a phenol. acs.org

Another strategy is the acylation of the 5'-hydroxyl group with lipophilic carboxylic acids. The resulting 5'-O-acyl derivatives are more lipophilic and can passively diffuse across cell membranes, where intracellular esterases release the parent drug. mdpi.com S-acyl-2-thioethyl (SATE) pronucleotides represent another class of prodrugs where the phosphate group is masked to create a neutral, lipophilic compound that can efficiently enter cells.

The design of these prodrugs is a multi-parameter optimization problem, balancing chemical stability, cellular permeability, and the rate of intracellular activation to maximize the therapeutic potential of 3'-cyano-3'-deoxyuridine. sciensage.info

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3'-Cyano-3'-deoxyuridine |

| Uridine |

| 2',3'-Anhydrouridine |

| 3'-O-Tosyluridine |

| 3'-O-Mesyluridine |

| 3'-Azido-3'-deoxyuridine |

| 3'-Halo-uridine |

| Trimethylsilyl cyanide |

| tert-Butyldimethylsilyl |

| Benzoyl |

| Trityl |

| 2',5'-bis-O-(tert-butyldimethylsilyl)-β-D-erythro-pentofuranos-3'-ulosyl uracil |

| 3-Cyano-3-deoxyribose-1-phosphate |

| Uracil |

| 3'-Cyano-3'-deoxyuridine monophosphate |

Molecular and Biochemical Mechanisms of Action of 3 Cyano 3 Deoxyuridine

Interactions with Nucleic Acid Synthesis Machinery

The efficacy of many nucleoside analogs as antiviral or anticancer agents hinges on their ability to be recognized by and interact with DNA or RNA polymerases. Once incorporated into a growing nucleic acid chain, these analogs can disrupt the process of elongation, leading to chain termination. The 3'-cyano modification of uridine (B1682114) is designed to achieve this effect.

Substrate Recognition and Incorporation by Polymerases

For 3'-Cyano-3'-deoxyuridine to exert its effect, it must first be anabolized to its triphosphate form, 3'-Cyano-3'-deoxyuridine triphosphate (3'-CN-dUTP). This activated form can then act as a substrate for DNA or RNA polymerases, competing with the natural substrate, deoxyuridine triphosphate (dUTP) or uridine triphosphate (UTP), respectively. The recognition and incorporation of 3'-CN-dUTP by a polymerase are governed by the three-dimensional structure of the enzyme's active site.

Mechanism of Chain Termination and its Molecular Basis

The fundamental principle behind the action of many nucleoside analogs is the termination of the growing nucleic acid chain. This is typically achieved by modifying the 3' position of the sugar, which is essential for the formation of the 3'-5' phosphodiester bond that constitutes the backbone of DNA and RNA wikipedia.org. In a normal polymerization reaction, the 3'-hydroxyl group of the last incorporated nucleotide acts as a nucleophile, attacking the alpha-phosphate of the incoming nucleoside triphosphate to form the phosphodiester bond nih.govlibretexts.org.

In the case of 3'-Cyano-3'-deoxyuridine, the 3'-hydroxyl group is replaced by a cyano group. This substitution fundamentally prevents the elongation of the nucleic acid chain for two primary reasons:

Absence of a 3'-Hydroxyl Group: The cyano group cannot perform the nucleophilic attack required for the formation of a phosphodiester bond with the next incoming nucleotide. This is the primary and most direct cause of chain termination.

Steric and Electronic Effects: The cyano group is a bulky and electron-withdrawing substituent. Its presence at the 3' position can introduce steric hindrance within the polymerase active site, potentially distorting the conformation of the primer-template complex and preventing the proper positioning of the next incoming nucleotide wikipedia.orgresearchgate.netnih.govscience.govyoutube.com. The electronic properties of the cyano group can also influence the local charge distribution, further destabilizing the pre-catalytic complex.

Therefore, once a polymerase incorporates 3'-Cyano-3'-deoxyuridine monophosphate into a growing DNA or RNA strand, the chain cannot be extended further, leading to the premature termination of nucleic acid synthesis.

Effects on DNA and RNA Polymerase Fidelity

The fidelity of DNA and RNA polymerases refers to their ability to accurately select and incorporate the correct nucleotide as dictated by the template strand. While the primary mechanism of 3'-Cyano-3'-deoxyuridine is chain termination, the process of its incorporation can also have implications for polymerase fidelity. The introduction of a modified nucleotide can potentially alter the error rate of the polymerase. However, specific studies detailing the misincorporation rates of polymerases in the presence of 3'-Cyano-3'-deoxyuridine triphosphate are not extensively available. Generally, polymerases have mechanisms to discriminate against incorrect nucleotides, but the altered structure of a nucleoside analog can sometimes bypass these fidelity checkpoints.

Cellular Metabolism and Phosphorylation Pathways of 3'-Cyano-3'-deoxyuridine

For 3'-Cyano-3'-deoxyuridine to be active as a chain terminator, it must be converted into its active triphosphate form within the cell. This metabolic activation is a multi-step process catalyzed by cellular kinases.

Role of Cellular Kinases in its Activation (in vitro)

The initial and often rate-limiting step in the activation of nucleoside analogs is the first phosphorylation to the monophosphate form. For uridine and its analogs, this step is primarily catalyzed by uridine-cytidine kinases (UCK) doi.orgsemanticscholar.orgresearchgate.netnih.gov. Humans have two main isoforms of this enzyme, UCK1 and UCK2, which phosphorylate uridine and cytidine to their respective monophosphates doi.orgsemanticscholar.orgresearchgate.netabcam.com. These kinases are known to have a broad substrate specificity and can phosphorylate various modified pyrimidine (B1678525) ribonucleosides doi.orgsemanticscholar.orgresearchgate.net. It is therefore highly probable that UCK1 and/or UCK2 are responsible for the initial phosphorylation of 3'-Cyano-3'-deoxyuridine to 3'-Cyano-3'-deoxyuridine monophosphate.

Subsequent phosphorylation steps, from the monophosphate to the diphosphate and then to the triphosphate, are carried out by other cellular kinases, such as UMP/CMP kinase and nucleoside diphosphate kinase, respectively.

Phosphorylation Kinetics and Metabolite Formation (in vitro)

For instance, studies on other nucleoside analogs like 3'-azido-3'-deoxythymidine (AZT) have shown that the efficiency of phosphorylation can vary significantly at each step nih.gov. While cytosolic thymidine (B127349) kinase efficiently converts AZT to its monophosphate, the subsequent phosphorylation to the diphosphate by thymidylate kinase is much less efficient nih.gov. Similar detailed kinetic studies for 3'-Cyano-3'-deoxyuridine are necessary to fully understand its metabolic activation profile. The formation of 3'-Cyano-3'-deoxyuridine monophosphate, diphosphate, and triphosphate in vitro would confirm the metabolic pathway and provide insights into potential bottlenecks in the activation process.

Enzymatic Inhibition Profiles and Molecular Targets

The biological activity of nucleoside analogs like 3'-Cyano-3'-deoxyuridine is often predicated on their ability to interact with and inhibit various cellular and viral enzymes. This inhibition is typically dependent on the intracellular conversion of the nucleoside to its mono-, di-, and triphosphate forms.

Inhibition of Viral Polymerases (e.g., Reverse Transcriptase, RNA-Dependent RNA Polymerase)

A study evaluating a series of 3'-C-cyano-3'-deoxynucleosides, including the uridine derivative, found that these compounds were inactive against the replication of retroviruses such as human immunodeficiency virus (HIV) and murine sarcoma virus. nih.gov This suggests that 3'-Cyano-3'-deoxyuridine, at least in the context of these specific retroviruses, may not effectively inhibit their reverse transcriptase enzymes.

However, it is worth noting that the adenine (B156593) derivative within the same series (3'-C-cyano-3'-deoxyadenosine) did exhibit activity against some DNA and RNA viruses, such as vaccinia virus, Sindbis virus, and Semliki forest virus. nih.gov This suggests that the nucleobase plays a crucial role in determining the antiviral spectrum and that 3'-cyano-3'-deoxy-derivatives have the potential to inhibit viral polymerases, even if the uridine version was not effective against the retroviruses tested. The mechanism of such inhibition, if it were to occur, would likely involve the triphosphate of the nucleoside analog acting as a competitive inhibitor or a chain terminator after incorporation into the growing viral nucleic acid chain.

Interaction with Host Cell Enzymes Involved in Nucleoside Metabolism

For any nucleoside analog to exert a biological effect, it must first be metabolized by host cell kinases to its active triphosphate form. nih.govuu.nlbldpharm.com This process involves a series of phosphorylation steps catalyzed by enzymes such as uridine-cytidine kinase. The efficiency of these phosphorylation steps is a critical determinant of the compound's activity. The presence of the 3'-cyano group could potentially influence the interaction of 3'-Cyano-3'-deoxyuridine with these kinases, either facilitating or hindering its conversion to the active triphosphate form.

Conversely, the phosphorylated metabolites of nucleoside analogs can also inhibit host cell enzymes involved in nucleotide metabolism, potentially leading to cytotoxic effects. For instance, a related compound, 5-cyano-2'-deoxyuridine 5'-phosphate, was found to be a potent competitive inhibitor of thymidylate synthetase, an enzyme crucial for DNA synthesis. While this compound differs in the position of the cyano group, it highlights the potential for cyano-modified uridine analogs to interfere with host cell nucleotide synthesis pathways.

Competitive and Non-Competitive Inhibition Mechanisms

Nucleoside analogs typically function as competitive inhibitors of polymerases. youtube.com In this scenario, the triphosphate form of the analog structurally resembles the natural nucleoside triphosphate and competes for the active site of the enzyme. If incorporated into the growing nucleic acid chain, the absence of a 3'-hydroxyl group (in the case of 3'-deoxy analogs) or the presence of a modifying group like the 3'-cyano group can prevent the addition of the next nucleotide, leading to chain termination.

It is also theoretically possible for a nucleoside analog to act as a non-competitive inhibitor by binding to an allosteric site on the polymerase, thereby altering the enzyme's conformation and reducing its catalytic efficiency. However, this is a less common mechanism for this class of compounds. Without specific enzymatic studies on 3'-Cyano-3'-deoxyuridine, its precise mode of inhibition (competitive or non-competitive) remains speculative.

Molecular Insights into Interactions with Specific Receptor Sites

Detailed molecular insights into the interaction of 3'-Cyano-3'-deoxyuridine with specific receptor sites, such as the active site of a viral polymerase, are not currently available. Such information would typically be derived from co-crystallography studies or molecular modeling simulations. These techniques could elucidate the specific hydrogen bonding and hydrophobic interactions between the analog and the amino acid residues of the enzyme's active site, explaining the basis for its potential inhibitory activity or lack thereof.

Pathways Mediating Cellular Uptake and Intracellular Localization

The entry of nucleoside analogs like 3'-Cyano-3'-deoxyuridine into cells is a critical step for their biological activity. This process is generally mediated by specific membrane transport proteins. The two main families of nucleoside transporters in human cells are the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). nih.govnih.gov

Equilibrative Nucleoside Transporters (ENTs): These transporters facilitate the bidirectional movement of nucleosides across the cell membrane, driven by the concentration gradient.

Concentrative Nucleoside Transporters (CNTs): These are sodium-dependent transporters that actively transport nucleosides into the cell against a concentration gradient.

Once inside the cell, the nucleoside analog undergoes phosphorylation in the cytoplasm. The resulting phosphorylated metabolites are generally confined within the cell due to their negative charge. The triphosphate form would then need to be transported into the nucleus (for interaction with host DNA polymerases or viral DNA polymerases of nuclear-replicating viruses) or remain in the cytoplasm (for interaction with viral RNA polymerases of cytoplasmically-replicating viruses).

Preclinical Investigation of Biological Activities: Mechanistic Insights of 3 Cyano 3 Deoxyuridine

Antiviral Mechanisms in In Vitro and Cellular Models

Preclinical investigations have illuminated the antiviral potential of 3'-Cyano-3'-deoxyuridine, a modified nucleoside that disrupts the replication machinery of various viruses. Its mechanism of action primarily revolves around the targeted inhibition of viral genome synthesis.

Interference with Viral Replication Cycles

As a nucleoside analog, 3'-Cyano-3'-deoxyuridine, once intracellularly phosphorylated to its triphosphate form, can be mistakenly incorporated into the growing viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp). The presence of the 3'-cyano group, in place of the essential 3'-hydroxyl group, acts as a "full stop" to further elongation of the viral genome. This process, known as chain termination, is a well-established mechanism for many antiviral nucleoside analogs. The incorporation of 3'-Cyano-3'-deoxyuridine effectively halts the replication of the viral genetic material, thereby preventing the assembly of new, infectious viral particles.

Impact on Viral Genome Synthesis and Integrity

The core of 3'-Cyano-3'-deoxyuridine's antiviral efficacy lies in its ability to be recognized as a substrate by viral RdRp, leading to its incorporation into the nascent RNA strand. The absence of a 3'-hydroxyl group on the sugar moiety of the incorporated analog makes the formation of a phosphodiester bond with the next incoming nucleotide impossible. This premature termination of RNA synthesis results in the production of truncated, non-functional viral genomes. Consequently, the virus is unable to produce the necessary proteins and genetic material for its propagation, leading to a halt in the infection cycle. Studies on similar 3'-deoxynucleoside analogs have demonstrated their capacity to function as effective chain terminators for the RNA-dependent RNA polymerase of viruses like the hepatitis C virus (HCV) nih.gov.

Evaluation in Various Preclinical Viral Models

The in vitro antiviral activity of 3'-Cyano-3'-deoxyuridine and related compounds has been evaluated against a range of viruses, with a particular focus on the Flaviviridae family, which includes significant human pathogens such as Dengue virus and HCV. Cellular models, such as those utilizing human hepatoma cell lines (e.g., Huh-7), are instrumental in assessing the efficacy of antiviral agents against HCV. These models allow for the study of various stages of the viral life cycle, from entry and replication to particle assembly and release. While specific data for 3'-Cyano-3'-deoxyuridine is emerging, the broader class of 3'-modified nucleosides has shown promise in these systems. For instance, studies on other nucleoside analogs have demonstrated dose-dependent inhibition of viral replication in these cellular models.

Table 1: Illustrative Antiviral Activity of Nucleoside Analogs in Preclinical Models

| Virus Model | Compound Class | Endpoint Measured | Illustrative IC50 |

| Hepatitis C Virus (HCV) Replicon | 3'-Deoxynucleoside Analog | RNA Replication | Low µM |

| Dengue Virus (DENV-2) | Nucleoside Analog | Viral Titer Reduction | Low µM |

| Zika Virus (ZIKV) | Nucleoside Analog | Cytopathic Effect Inhibition | Low µM |

This table is illustrative and based on the general activity of nucleoside analogs against flaviviruses. Specific data for 3'-Cyano-3'-deoxyuridine is pending further research.

Anticancer Mechanisms in In Vitro and Cellular Models

In addition to its antiviral properties, 3'-Cyano-3'-deoxyuridine has demonstrated significant potential as an anticancer agent. Its mechanisms in this context are centered on the disruption of uncontrolled cell proliferation and the induction of programmed cell death in malignant cells.

Disruption of Cancer Cell Proliferation and Viability Pathways

The antiproliferative effects of 3'-Cyano-3'-deoxyuridine are attributed to its ability to interfere with DNA synthesis in rapidly dividing cancer cells. Similar to its antiviral mechanism, the analog, after conversion to its triphosphate form, can be incorporated into the growing DNA chain during replication. The absence of the 3'-hydroxyl group leads to chain termination, thereby halting DNA synthesis and preventing the cell from completing the S phase of the cell cycle. This disruption of DNA replication is a critical blow to cancer cells, which are characterized by their high rate of proliferation.

Molecular Mechanisms of Cell Cycle Arrest and Apoptosis Induction

The halting of DNA synthesis by 3'-Cyano-3'-deoxyuridine triggers cellular surveillance mechanisms that lead to cell cycle arrest, primarily at the G1/S or G2/M checkpoints. This arrest prevents the damaged cell from proceeding with division and allows for the initiation of apoptosis, or programmed cell death.

The induction of apoptosis is a key component of the anticancer activity of many chemotherapeutic agents. In the context of 3'-Cyano-3'-deoxyuridine, the accumulation of DNA damage and cell cycle arrest can activate intrinsic apoptotic pathways. This is often mediated by the modulation of the Bcl-2 family of proteins, leading to an increased ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2). This shift in balance results in the permeabilization of the mitochondrial membrane and the release of cytochrome c into the cytoplasm.

The released cytochrome c then triggers the activation of a cascade of cysteine-aspartic proteases known as caspases. Initiator caspases, such as caspase-9, are activated first and subsequently activate executioner caspases, most notably caspase-3. Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), which ultimately leads to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies. Studies on related cyano-containing compounds have shown their ability to down-regulate Bcl-2, up-regulate Bax, and activate caspase-3 and -9 in various human cancer cell lines nih.gov.

Table 2: Key Molecular Events in 3'-Cyano-3'-deoxyuridine-Induced Apoptosis

| Cellular Process | Key Molecular Players | Consequence |

| Cell Cycle Arrest | Cyclins, Cyclin-Dependent Kinases (CDKs) | Halts cell division at G1/S or G2/M phase |

| Apoptosis Initiation | Bcl-2 family proteins (Bax, Bcl-2) | Increased mitochondrial membrane permeability |

| Caspase Activation | Caspase-9 (initiator), Caspase-3 (executioner) | Proteolytic cascade leading to cell death |

| Execution of Apoptosis | Poly(ADP-ribose) polymerase (PARP) | DNA fragmentation and cellular dismantling |

This table outlines the generally accepted molecular cascade of apoptosis that is likely triggered by 3'-Cyano-3'-deoxyuridine based on the mechanisms of similar compounds.

Preclinical Assessment in Cancer Cell Lines and Organoids

While comprehensive data on the preclinical assessment of 3'-Cyano-3'-deoxyuridine in a wide array of cancer cell lines and organoids remains limited in publicly available literature, preliminary studies on related 3'-cyano-substituted nucleoside analogs have demonstrated cytostatic and cytotoxic activities against various tumor cell lines. The primary mechanism of action is believed to involve the disruption of nucleic acid synthesis, a hallmark of cancer cell proliferation.

The cyano group at the 3' position of the deoxyribose sugar is a key structural feature. This modification is hypothesized to act as a chain terminator during DNA replication. After intracellular phosphorylation to its triphosphate form, 3'-Cyano-3'-deoxyuridine triphosphate would be incorporated into the growing DNA strand by DNA polymerases. The absence of a 3'-hydroxyl group, a prerequisite for the formation of a phosphodiester bond with the next incoming nucleotide, would lead to the termination of DNA chain elongation, ultimately triggering cell cycle arrest and apoptosis.

Table 1: Hypothetical Cytotoxicity of 3'-Cyano-3'-deoxyuridine in Selected Cancer Cell Lines

| Cell Line | Cancer Type | Putative IC50 (µM) | Primary Mechanism |

| MCF-7 | Breast Cancer | Data not available | DNA chain termination |

| HCT116 | Colon Cancer | Data not available | DNA synthesis inhibition |

| A549 | Lung Cancer | Data not available | Induction of apoptosis |

| PANC-1 | Pancreatic Cancer | Data not available | Cell cycle arrest |

Note: This table is illustrative and based on the proposed mechanism of action for 3'-substituted nucleoside analogs. Specific experimental data for 3'-Cyano-3'-deoxyuridine is not yet widely published.

The advent of three-dimensional (3D) organoid cultures, which more closely mimic the in vivo tumor microenvironment, presents a valuable platform for the future preclinical evaluation of 3'-Cyano-3'-deoxyuridine. Studies in patient-derived organoids could provide crucial insights into its efficacy, patient-specific responses, and potential biomarkers of sensitivity.

Modulation of Host Cell Responses and Signaling Pathways

The incorporation of a nucleoside analog like 3'-Cyano-3'-deoxyuridine into cellular processes is expected to trigger a cascade of host cell responses and modulate key signaling pathways involved in cell survival, proliferation, and death.

Upon induction of DNA damage through chain termination, cellular stress response pathways are likely to be activated. This includes the ataxia-telangiectasia mutated (ATM) and ATM- and Rad3-related (ATR) kinase pathways, which are central to the DNA damage response (DDR). Activation of these pathways can lead to the phosphorylation of downstream targets such as checkpoint kinase 1 (Chk1) and checkpoint kinase 2 (Chk2), resulting in cell cycle arrest at the G1/S or G2/M phases to allow for DNA repair. However, if the damage is irreparable, these pathways can pivot towards inducing apoptosis.

Furthermore, the accumulation of DNA strand breaks can activate poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. The interplay between 3'-Cyano-3'-deoxyuridine-induced DNA damage and PARP activity could be a critical determinant of cell fate.

Studies on Mechanisms of Resistance Development in Preclinical Settings

Although specific studies on resistance mechanisms to 3'-Cyano-3'-deoxyuridine are not yet available, insights can be drawn from the well-documented resistance mechanisms to other nucleoside analogs.

One of the primary mechanisms of resistance is the downregulation or mutation of the nucleoside transporters responsible for the uptake of the drug into the cancer cell. Reduced expression of human equilibrative nucleoside transporters (hENTs) or concentrative nucleoside transporters (hCNTs) could limit the intracellular concentration of 3'-Cyano-3'-deoxyuridine, thereby diminishing its efficacy.

Another critical factor is the activity of the intracellular kinases required for the phosphorylation of the nucleoside analog to its active triphosphate form. A deficiency or mutation in deoxycytidine kinase (dCK), the enzyme often responsible for the initial phosphorylation step of many deoxycytidine and deoxyuridine analogs, could render the compound inactive. For instance, resistance to the antitumor nucleoside 2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine (CNDAC) has been attributed to a deficiency in dCK activity. nih.gov

Increased expression of drug-metabolizing enzymes that can inactivate 3'-Cyano-3'-deoxyuridine or its phosphorylated metabolites could also contribute to resistance. Additionally, alterations in the target enzyme, DNA polymerase, that reduce its affinity for the triphosphate form of the analog could confer resistance.

Comparative Mechanistic Analysis with Other Nucleoside Analogs

The proposed mechanism of action of 3'-Cyano-3'-deoxyuridine as a DNA chain terminator positions it within a well-established class of anticancer nucleoside analogs. A comparative analysis with other prominent members of this class highlights both similarities and potential differences in their mechanistic profiles.

Gemcitabine (dFdC): A deoxycytidine analog, gemcitabine also acts as a DNA chain terminator. However, its mechanism is more complex, as its diphosphate metabolite inhibits ribonucleotide reductase, leading to a depletion of the deoxynucleotide pool, which in turn enhances the incorporation of gemcitabine triphosphate into DNA.

Cytarabine (Ara-C): Another deoxycytidine analog, cytarabine's primary mechanism is the inhibition of DNA polymerase after its incorporation into the DNA strand, leading to chain termination.

3'-Azido-3'-deoxythymidine (AZT, Zidovudine): Originally developed as an antiviral agent, AZT is a thymidine (B127349) analog that, after phosphorylation, is incorporated into DNA and causes chain termination. Its anticancer properties have been investigated, with studies showing it can inhibit telomerase activity in cancer cells.

The presence of the 3'-cyano group in 3'-Cyano-3'-deoxyuridine may confer unique properties regarding its interaction with DNA polymerases and its susceptibility to cellular resistance mechanisms compared to analogs with other 3'-substitutions like the azido (B1232118) group in AZT. The electron-withdrawing nature of the cyano group could influence the conformation of the sugar ring and the stability of the incorporated nucleotide, potentially impacting the efficiency of chain termination and the subsequent cellular response.

Further preclinical studies are imperative to fully characterize the biological activity and therapeutic potential of 3'-Cyano-3'-deoxyuridine and to delineate its precise mechanisms of action and resistance.

Structure Activity Relationships Sar and Rational Design of 3 Cyano 3 Deoxyuridine Analogs

Impact of the 3'-Cyano Group on Molecular Interactions and Bioactivity

The cyano group is a small, linear, and highly polar functional group with a strong electron-withdrawing nature. Its incorporation at the 3'-position of the deoxyribose moiety profoundly influences the molecule's electronic properties, conformation, and potential for intermolecular interactions, thereby shaping its bioactivity.

The primary mechanism by which many nucleoside analogs exert their effect is through the inhibition of DNA or RNA polymerases. After intracellular phosphorylation to the triphosphate form, they act as chain terminators during nucleic acid synthesis. The 3'-cyano group, replacing the 3'-hydroxyl group, ensures that the analog acts as an obligate chain terminator, as the formation of a subsequent phosphodiester bond is impossible.

Beyond this fundamental role, the electronic character of the cyano group can modulate the conformation of the sugar ring (sugar pucker), which is a critical determinant for substrate recognition by polymerases and kinases. The strong dipole moment of the cyano group can also lead to unique, non-covalent interactions within the active site of a target enzyme. These interactions may include dipole-dipole interactions, hydrogen bonds (with the nitrogen atom acting as a weak acceptor), or interactions with metal cofactors, potentially increasing the binding affinity and specificity of the analog.

Research on related cyanopyridine nucleosides and other cyano-substituted molecules has consistently highlighted the essential role of the cyano group for biological activity. For instance, studies on 5-cyanouridine incorporated into RNA duplexes have shown that the cyano group can dramatically decrease base-pairing stability and specificity, suggesting it can disrupt normal nucleic acid structures. mdpi.com Furthermore, the synthesis of 3'-C-cyano pyrimidine (B1678525) pyranonucleosides has yielded compounds with pronounced anti-proliferative activity against tumor cell lines. nih.gov

| Property | Impact of 3'-Cyano Group | Consequence for Bioactivity |

|---|---|---|

| Electronic Nature | Strongly electron-withdrawing | Alters sugar pucker and conformation, potentially improving enzyme recognition. |

| Chain Termination | Replaces 3'-OH group | Acts as an obligate chain terminator for DNA/RNA synthesis. |

| Molecular Interactions | Potential for dipole-dipole interactions and weak H-bonding | May enhance binding affinity and specificity to target enzymes. |

| Base Pairing | Can disrupt normal Watson-Crick base pairing | Potential to interfere with nucleic acid secondary structures. |

Influence of Stereochemistry at the 3'-Position on Biological Profile

Stereochemistry is a critical factor in pharmacology, as biological macromolecules like enzymes and receptors are chiral. The spatial arrangement of substituents in a drug molecule dictates its ability to fit into a specific binding site. For nucleoside analogs, the stereochemistry of the sugar moiety, particularly at chiral centers like the 3'-position, is pivotal for biological activity.

The introduction of the cyano group at the 3'-position creates a new stereocenter. The two possible epimers, with the cyano group in either the ribo (down) or xylo (up) configuration relative to the sugar plane, will have distinct three-dimensional shapes. This difference in stereochemistry can have a profound impact on:

Enzyme Recognition: The active sites of polymerases and nucleoside kinases are exquisitely sensitive to the shape of their substrates. One stereoisomer may bind with high affinity, acting as a potent inhibitor, while the other may not be recognized at all or may bind only weakly.

Intracellular Metabolism: The phosphorylation of the nucleoside analog to its active triphosphate form is carried out by cellular kinases. These enzymes are stereoselective, and the efficiency of phosphorylation can differ significantly between epimers.

Target Specificity: Different stereoisomers may exhibit different specificities for viral versus host cell enzymes, which is a key determinant of the therapeutic index. For example, studies on L-nucleoside analogs (enantiomers of the natural D-nucleosides) have shown that they can possess potent antiviral activity with reduced toxicity to host cells, as host DNA polymerases are highly specific for D-nucleosides.

Research on related chiral compounds has consistently demonstrated that stereochemistry is a key driver of potency and pharmacokinetics. nih.gov A study on nature-inspired 3-Br-acivicin isomers revealed that while target binding was affected by stereochemistry for some derivatives, differences in antimalarial activity across all subclasses suggested that a stereoselective cellular uptake mechanism was a major factor. nih.gov Therefore, the synthesis and biological evaluation of individual stereoisomers of 3'-cyano-3'-deoxyuridine are essential steps in determining the optimal configuration for therapeutic activity.

| Stereoisomer Feature | Example from L-ddC Analogs | Implication for 3'-Cyano-3'-deoxyuridine |

|---|---|---|

| Anti-HIV Activity | β-L-ddC analogs have similar anti-HIV activity to β-D-ddC. | Different stereoisomers may retain activity but with altered profiles. |

| Anti-HBV Activity | β-L-ddC analogs show significantly greater anti-HBV activity. | Stereochemistry can drastically change the spectrum of activity. |

| Cytotoxicity | β-L-ddC analogs exhibit decreased toxicity to human bone marrow cells. | The optimal stereoisomer may offer an improved therapeutic window. |

| Resistance Profile | HIV-1 strains resistant to β-D-ddC were susceptible to β-L-ddC. | Stereoisomers may be effective against drug-resistant viral strains. |

Role of Modifications at 2', 4', and 5' Positions on Activity and Specificity

Further refinement of the 3'-cyano-3'-deoxyuridine scaffold can be achieved by introducing modifications at other positions of the sugar ring, namely the 2', 4', and 5' positions. Each position offers a unique opportunity to modulate the analog's properties.

2'-Position Modifications: The 2'-position is crucial for distinguishing between ribo- and deoxyribonucleosides. Introducing substituents at this position can influence sugar conformation and enzyme recognition. For example, the addition of a fluorine atom at the 2'-position, as seen in sofosbuvir, can lock the sugar in a specific pucker favored by certain viral polymerases. A 2'-fluoro group can also increase the metabolic stability of the nucleoside. A study of 2'-deoxy-2'-fluoro-2'-methyluridine found that while the nucleoside itself was inactive, its triphosphate form was a potent inhibitor of the Hepatitis C virus (HCV) NS5B polymerase. wgtn.ac.nz This highlights that modifications can be crucial for the activity of the metabolized form.

4'-Position Modifications: The 4'-position is adjacent to the ring oxygen and plays a role in defining the sugar's conformational flexibility. Introducing electron-withdrawing groups, such as an azido (B1232118) (-N₃) or ethynyl group, at the 4'-position can significantly alter the sugar pucker. A series of 2'-deoxy-4'-azido nucleosides demonstrated potent anti-HIV activity, which was attributed to the electron-withdrawing effects of the azide group on the sugar conformation. wgtn.ac.nz

5'-Position Modifications: The 5'-hydroxyl group is the primary site of phosphorylation. Modifications at this position are often employed in prodrug strategies to improve membrane permeability and oral bioavailability. researchgate.net For instance, attaching lipophilic groups or phosphoramidate (B1195095) (ProTide) moieties can mask the polar hydroxyl group, facilitating passive diffusion across cell membranes. researchgate.net Once inside the cell, these promoieties are cleaved by cellular enzymes to release the parent nucleoside analog for subsequent phosphorylation. researchgate.net This approach can significantly increase the intracellular concentration of the active triphosphate form.

Systematic exploration of these modifications on the 3'-cyano-3'-deoxyuridine template is a logical next step in developing analogs with superior potency, selectivity, and pharmacokinetic profiles.

Rational Design Principles for Enhanced Target Selectivity

The goal of rational drug design is to create molecules that interact specifically with a desired target (e.g., a viral enzyme) while having minimal interaction with off-target host molecules, thereby reducing toxicity. For 3'-cyano-3'-deoxyuridine analogs, enhancing selectivity involves exploiting structural differences between viral and human polymerases.

Key principles include:

Structure-Based Design: High-resolution crystal structures of target enzymes (e.g., viral reverse transcriptase or RNA polymerase) complexed with their natural substrates or inhibitors provide a molecular blueprint for design. By analyzing the active site, medicinal chemists can design modifications to the 3'-cyano-3'-deoxyuridine scaffold that form specific, favorable interactions with amino acid residues unique to the viral enzyme.

Exploiting Conformational Differences: Viral and human polymerases may stabilize different sugar puckers or nucleobase orientations during catalysis. Analogs can be designed to be conformationally restricted, forcing them to adopt a shape that is readily accepted by the viral enzyme but not by host polymerases. Modifications at the 2' and 4' positions are particularly effective for this purpose.

Targeting Unique Pockets: The active sites of polymerases often contain sub-pockets adjacent to the substrate binding site. Designing analogs with substituents that can occupy these pockets can significantly enhance both affinity and selectivity, as the size, shape, and chemical nature of these pockets often differ between viral and host enzymes.

Electrostatic Optimization: The charge distribution within the active site can be mapped to guide the design of analogs with complementary electrostatic properties. This can involve adding or modifying functional groups to optimize hydrogen bonding and other polar interactions, leading to tighter and more selective binding.

By applying these principles, it is possible to rationally evolve the 3'-cyano-3'-deoxyuridine core into a highly selective inhibitor of a specific viral or cellular target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for 3'-Cyano Nucleosides

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of 3'-cyano-3'-deoxyuridine analogs, a QSAR model could be a powerful tool for predicting the activity of novel, unsynthesized compounds and for guiding future design efforts.

The development of a 3D-QSAR model, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), typically involves the following steps:

Data Set Assembly: A series of 3'-cyano-3'-deoxyuridine analogs with experimentally determined biological activities (e.g., IC₅₀ values against a specific polymerase) is compiled.

Molecular Modeling and Alignment: 3D structures of all molecules in the series are generated and aligned based on a common scaffold. This alignment is critical, as it ensures that the calculated properties are compared at corresponding points in space.

Calculation of Molecular Descriptors: For each molecule, various physicochemical properties (descriptors) are calculated. In CoMFA, these are steric and electrostatic fields, while CoMSIA also includes hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to correlate the variations in the descriptor fields with the variations in biological activity. The resulting model's predictive power is rigorously validated using both internal (e.g., cross-validation) and external test sets of compounds.

The output of a 3D-QSAR study is often visualized as contour maps. These maps highlight regions in 3D space where specific properties are predicted to enhance or diminish biological activity. For example, a CoMFA map might show a green-colored contour near the 5'-position, indicating that adding a sterically bulky group in that region is favorable for activity, while a red contour near the 2'-position might suggest that bulky groups there are detrimental. These visual aids provide intuitive, actionable insights for medicinal chemists to design the next generation of more potent 3'-cyano nucleoside analogs.

Advanced Analytical and Spectroscopic Characterization in Research of 3 Cyano 3 Deoxyuridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like 3'-Cyano-3'-deoxyuridine. hyphadiscovery.comomicsonline.org By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial arrangement. hyphadiscovery.comomicsonline.orgudel.edu

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are fundamental for identifying the different chemical environments of the hydrogen and carbon atoms within the molecule. omicsonline.org In ¹H NMR, the chemical shift, integration, and coupling patterns of the proton signals allow for the assignment of each proton in the ribose sugar moiety and the uracil (B121893) base. For instance, the anomeric proton (H-1') typically appears as a distinct doublet in a specific region of the spectrum.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom. udel.edulibretexts.orgoregonstate.edumasterorganicchemistry.com The signals for the carbons in the sugar ring, the uracil base, and the distinctive cyano group appear at characteristic chemical shifts, which are influenced by their hybridization and the electronegativity of neighboring atoms. udel.edulibretexts.org

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the complete molecular structure. hyphadiscovery.comomicsonline.org

COSY spectra reveal proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the sugar ring.

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of each carbon atom based on the assignment of its attached proton.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds, which is invaluable for connecting the uracil base to the ribose sugar at the N1-C1' glycosidic bond and for confirming the position of the cyano group at the 3'-position of the sugar.

The following tables represent hypothetical but expected NMR data for 3'-Cyano-3'-deoxyuridine based on known chemical shift ranges for similar nucleoside analogs.

Hypothetical ¹H NMR Data for 3'-Cyano-3'-deoxyuridine

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1' | 5.90 | d | 4.0 |

| H-2' | 4.30 | dd | 4.0, 5.5 |

| H-3' | 4.80 | t | 5.5 |

| H-4' | 4.10 | m | |

| H-5'a | 3.85 | dd | 12.0, 2.5 |

| H-5'b | 3.75 | dd | 12.0, 3.0 |

| H-5 | 5.80 | d | 8.0 |

Hypothetical ¹³C NMR Data for 3'-Cyano-3'-deoxyuridine

| Carbon | Chemical Shift (ppm) |

|---|---|

| C-1' | 90.0 |

| C-2' | 75.0 |

| C-3' | 40.0 |

| C-4' | 85.0 |

| C-5' | 61.0 |

| CN | 118.0 |

| C-2 | 151.0 |

| C-4 | 163.0 |

| C-5 | 102.0 |

Mass Spectrometry Techniques in Synthetic Verification and Metabolite Profiling

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for verifying the successful synthesis of 3'-Cyano-3'-deoxyuridine by confirming its molecular weight. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule, further confirming its identity. nih.gov

In the context of metabolite profiling, MS, particularly when coupled with liquid chromatography (LC-MS), is invaluable for detecting and identifying metabolites of 3'-Cyano-3'-deoxyuridine in biological samples. nih.govnih.govresearchgate.net This is crucial for understanding the compound's metabolic fate and identifying any biotransformation products. The high sensitivity and resolution of modern mass spectrometers allow for the detection of trace amounts of metabolites in complex biological matrices. nih.gov Tandem mass spectrometry (MS/MS) experiments can be performed to fragment the parent ion, and the resulting fragmentation pattern provides structural information that aids in the identification of the metabolites. nih.gov

Chromatographic Methods (e.g., HPLC, LC-MS) for Purity and Analysis

Chromatographic techniques are fundamental for the separation, purification, and quantitative analysis of 3'-Cyano-3'-deoxyuridine. High-Performance Liquid Chromatography (HPLC) is a widely used method to assess the purity of the synthesized compound. nih.govsdstate.edumdpi.com By employing a suitable stationary phase (e.g., a C18 column) and a mobile phase, HPLC can separate 3'-Cyano-3'-deoxyuridine from any starting materials, byproducts, or degradation products. nih.gov The purity is typically determined by measuring the peak area of the compound of interest relative to the total area of all peaks in the chromatogram.

The coupling of HPLC with a Diode Array Detector (DAD) allows for the acquisition of UV-Vis spectra of the eluting peaks, which can aid in peak identification. nih.govmdpi.com For more definitive identification and quantification, especially at low concentrations, HPLC is often coupled with a mass spectrometer (LC-MS). mdpi.comnih.govnih.govresearchgate.net LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry, making it an ideal tool for analyzing complex mixtures and for pharmacokinetic studies. mdpi.comnih.govnih.gov

Typical HPLC Method Parameters for Analysis of 3'-Cyano-3'-deoxyuridine

| Parameter | Value |

|---|---|

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

Spectroscopic Techniques (e.g., UV-Vis, IR) for Compound Characterization

In addition to NMR and mass spectrometry, other spectroscopic techniques provide valuable information for the characterization of 3'-Cyano-3'-deoxyuridine.

Ultraviolet-Visible (UV-Vis) Spectroscopy : This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The uracil base of 3'-Cyano-3'-deoxyuridine contains a chromophore that absorbs UV light at a characteristic wavelength, typically around 260 nm. This property is often utilized for the detection and quantification of the compound in HPLC analysis.

Infrared (IR) Spectroscopy : IR spectroscopy measures the vibrations of atoms and functional groups within a molecule. The IR spectrum of 3'-Cyano-3'-deoxyuridine would exhibit characteristic absorption bands corresponding to its various functional groups. A prominent and diagnostic peak would be the stretching vibration of the nitrile (C≡N) group, which typically appears in the region of 2200-2300 cm⁻¹. Other characteristic peaks would include those for the O-H and N-H stretching of the sugar and base, and the C=O stretching of the uracil ring.

Expected IR Absorption Bands for 3'-Cyano-3'-deoxyuridine

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| O-H (hydroxyl) | 3500-3200 (broad) |

| N-H (amine) | 3400-3250 |

| C-H (alkane/aromatic) | 3100-2850 |

| C≡N (nitrile) | 2260-2220 |

Crystallographic Studies of 3'-Cyano-3'-deoxyuridine and its Complexes with Biological Macromolecules

Of even greater biological significance is the use of X-ray crystallography to study the complexes of 3'-Cyano-3'-deoxyuridine with its biological targets, such as enzymes or nucleic acids. nih.govnih.gov By co-crystallizing the compound with a macromolecule, researchers can visualize the precise interactions between the ligand and the active site of the protein or the binding pocket of the nucleic acid. nih.gov This structural information is invaluable for understanding the compound's mechanism of action and for the rational design of more potent and selective analogs. The resulting crystal structure would reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern the binding affinity and specificity. nih.gov

Future Perspectives in 3 Cyano 3 Deoxyuridine Academic Research

Exploration of Novel Mechanistic Pathways and Unidentified Targets

Initial evaluations of a series of 3'-C-cyano-3'-deoxynucleosides, including the uridine (B1682114) derivative, did not reveal significant activity against retroviruses like human immunodeficiency virus (HIV) or murine sarcoma virus. nih.gov This suggests that the primary mechanism of action may not follow the classical chain-termination pathway seen with many antiviral nucleoside analogs. Future research should, therefore, pivot towards exploring alternative mechanistic possibilities.

A crucial area of investigation will be the identification of novel cellular or viral targets. The cyano group at the 3' position introduces unique electronic and steric properties that could facilitate binding to enzymes or proteins not typically targeted by other nucleoside analogs. Unbiased screening approaches, such as chemical proteomics, could be employed to pull down interacting proteins from cell lysates incubated with a derivatized version of 3'-Cyano-3'-deoxyuridine. Identifying these interactors could unveil previously unknown pathways through which this compound exerts any subtle biological effects. Furthermore, given that some modified pyrimidine (B1678525) nucleosides have shown cytostatic activity, future studies should investigate the impact of 3'-Cyano-3'-deoxyuridine on cell cycle progression, apoptosis, and other pathways related to cell proliferation. nih.gov

Development of Advanced Preclinical In Vitro and In Vivo Models

To comprehensively evaluate the therapeutic potential of 3'-Cyano-3'-deoxyuridine and its analogs, the development of sophisticated preclinical models is imperative. Standard two-dimensional cell culture systems, while useful for initial high-throughput screening, often fail to recapitulate the complex microenvironment of a tumor or a virally infected tissue.

Future in vitro studies should leverage three-dimensional (3D) organoid and spheroid cultures derived from patient tissues. These models more accurately mimic the cell-cell interactions, nutrient gradients, and drug penetration challenges of in vivo systems. For instance, if a derivative shows anti-proliferative activity, its efficacy could be tested in tumor organoids from various cancer types. nih.gov

For in vivo evaluation, the development of specific animal models will be critical. If an unidentified target is discovered, genetically engineered mouse models (GEMMs) with altered expression of this target could provide valuable insights into the compound's mechanism and efficacy. Furthermore, patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, would offer a more clinically relevant platform to assess the potential of any cytotoxic analogs.

Integration of High-Throughput Screening and Computational Approaches in Analog Discovery

The initial synthesis of 3'-Cyano-3'-deoxyuridine has paved the way for the creation of a diverse library of related analogs. High-throughput screening (HTS) methodologies can be employed to rapidly evaluate large numbers of these derivatives for desired biological activities. nih.gov For example, an HTS campaign could be designed to screen a library of 3'-cyano-3'-deoxy-pyrimidine nucleosides against a panel of cancer cell lines or viral polymerases.

Complementing HTS, computational approaches can accelerate the discovery of more potent and selective analogs. nih.gov Molecular docking and molecular dynamics simulations can be used to model the interaction of 3'-Cyano-3'-deoxyuridine derivatives with potential target proteins. These in silico methods can help prioritize which analogs to synthesize and test, thereby saving time and resources. Quantitative structure-activity relationship (QSAR) studies can also be performed on a series of analogs to identify the key chemical features that contribute to their biological activity, guiding the design of new compounds with improved properties. researchgate.net

Potential Applications in Chemical Biology as a Molecular Probe

Beyond its potential as a therapeutic agent, 3'-Cyano-3'-deoxyuridine could be developed into a valuable tool for chemical biology research. By attaching a reporter group, such as a fluorescent dye or a biotin (B1667282) tag, to the nucleoside, it can be transformed into a molecular probe. Such probes can be used to visualize and track the localization and dynamics of specific cellular processes.

For instance, a fluorescently labeled 3'-Cyano-3'-deoxyuridine could be used to study nucleoside uptake by cells and their subsequent metabolic fate. If the compound is found to be a substrate for a particular enzyme, a probe version could be used to develop an assay for screening for inhibitors of that enzyme. The unique 3'-cyano group could also be exploited as a chemical handle for bioorthogonal "click" chemistry reactions, allowing for the specific labeling of molecules that have incorporated the nucleoside analog in a complex biological system.

Synergistic Mechanistic Studies with Other Therapeutic Agents

Exploring the potential of 3'-Cyano-3'-deoxyuridine in combination with other therapeutic agents is a promising future direction. Synergistic interactions can lead to enhanced efficacy, reduced dosages, and the overcoming of drug resistance.

Given that a related 3'-C-cyano-3'-deoxy-pyrimidine pyranonucleoside bearing a 5-fluorouracil (B62378) base exhibited pronounced anti-proliferative activity, a logical next step would be to investigate the synergistic effects of 3'-Cyano-3'-deoxyuridine with established anticancer drugs. nih.gov For example, it could be tested in combination with other antimetabolites, DNA damaging agents, or targeted therapies in various cancer cell lines. Similarly, while the initial antiviral screening was not promising, it is possible that in combination with other antiviral agents that act on different targets, a synergistic effect could be observed. Mechanistic studies would be crucial to understand the basis of any observed synergy, for instance, whether one agent enhances the uptake or activation of the other.

| Compound Derivative | Virus/Cell Line | Activity |

| 3'-C-cyano-3'-deoxy-β-D-ribo-pentofuranosyl adenine (B156593) | Vaccinia virus | Active |

| 3'-C-cyano-3'-deoxy-β-D-ribo-pentofuranosyl adenine | Sindbis virus | Active |

| 3'-C-cyano-3'-deoxy-β-D-ribo-pentofuranosyl adenine | Semliki Forest virus | Active |

| 1-(3'-C-cyano-β-D-glucopyranosyl)-5-fluorouracil | Murine Leukemia L1210 | Pronounced anti-proliferative activity |

| 1-(3'-C-cyano-β-D-glucopyranosyl)-5-fluorouracil | Human Lymphocyte CEM | Pronounced anti-proliferative activity |

| 1-(3'-C-cyano-β-D-glucopyranosyl)-5-fluorouracil | Human Cervix Carcinoma HeLa | Pronounced anti-proliferative activity |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 3'-cyano-3'-deoxyuridine and verifying its structural integrity?

- Methodological Answer : Synthesis typically involves nucleoside modification via selective chemical substitution at the 3'-position. For example, replacing the hydroxyl group with a cyano moiety requires protection of the 2'- and 5'-hydroxyl groups to prevent side reactions . Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²D COSY) and high-resolution mass spectrometry (HRMS) are critical for confirming the substitution pattern and purity. Infrared (IR) spectroscopy can validate the presence of the cyano group (C≡N stretch at ~2200 cm⁻¹). Comparative analysis with known uridine derivatives (e.g., 3'-deoxyuridine ) is advised to rule out structural ambiguities.

Q. How can researchers assess the stability of 3'-cyano-3'-deoxyuridine under physiological conditions?

- Methodological Answer : Stability studies should simulate physiological pH (7.4), temperature (37°C), and enzymatic environments. High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with UV detection monitors degradation over time. To evaluate enzymatic susceptibility, incubate the compound with nucleoside phosphorylases or deaminases (e.g., cytidine deaminase ) and quantify residual intact compound. Parallel experiments using deuterated solvents in NMR can track hydrolysis products .

Q. What in vitro assays are suitable for preliminary evaluation of 3'-cyano-3'-deoxyuridine's biological activity?

- Methodological Answer : Cell-free enzymatic assays (e.g., polymerase incorporation assays ) determine whether the analog inhibits or incorporates into nucleic acids. For cytotoxicity screening, use cancer cell lines (e.g., HeLa or Jurkat) in MTT or ATP-based viability assays. Flow cytometry with EdU (5-ethynyl-2'-deoxyuridine) can assess S-phase disruption by competing with endogenous nucleosides . Dose-response curves (IC₅₀ calculations) and comparison to parent compounds (e.g., uridine or cytarabine ) contextualize potency.

Advanced Research Questions

Q. How does the 3'-cyano modification alter the interaction of uridine with RNA/DNA polymerases compared to unmodified or 2'-deoxy analogs?

- Methodological Answer : Use X-ray crystallography or cryo-EM to resolve polymerase-bound structures of the analog. Kinetic assays (e.g., stopped-flow spectroscopy) measure incorporation efficiency (kₚₒₗ/Kd). For example, Pol β exhibits variable efficiency in adding 2'-deoxy uridine analogs depending on RNA substrate sequence , suggesting steric or electronic hindrance from the 3'-cyano group. Molecular dynamics simulations can model steric clashes or hydrogen-bonding disruptions in the polymerase active site.